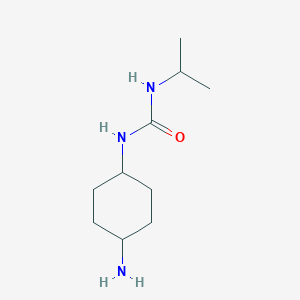

1-(4-Amino-cyclohexyl)-3-isopropyl-urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-(4-aminocyclohexyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C10H21N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14) |

InChI Key |

IINGEPDSHRMVNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Studies

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. For 1-(4-Amino-cyclohexyl)-3-isopropyl-urea (C₁₀H₂₁N₃O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₂₂N₃O⁺ | 200.1757 |

| [M+Na]⁺ | C₁₀H₂₁N₃ONa⁺ | 222.1577 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be particularly useful for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples. The LC system would first separate the target compound from other components in the mixture. The separated compound would then be introduced into the mass spectrometer, where it is ionized and its mass is measured.

In tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the urea (B33335) bond, loss of the isopropyl group, and fragmentation of the cyclohexane (B81311) ring. This detailed fragmentation information can be used for unambiguous identification and quantification of the compound in complex mixtures. The use of pre-column derivatization with reagents like urea can also be employed in LC-MS methods to improve the separation and detection of amino-containing compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for monitoring the progress of chemical reactions, offering high separation efficiency and sensitive detection. However, the direct analysis of many urea-based compounds, including N,N'-disubstituted ureas, by GC can be challenging due to their low volatility and thermal instability at temperatures typically required for volatilization. rsc.org Many urea derivatives tend to decompose at temperatures above 130°C, which can lead to unreliable analytical results. chromforum.org

To overcome these limitations, derivatization is a common strategy employed for the GC-MS analysis of ureas. rsc.orgoup.com For a compound like this compound, the primary amine on the cyclohexyl ring and the urea nitrogens could be derivatized, for instance, through silylation or acylation, to increase volatility and thermal stability. researchgate.net

In a hypothetical GC-MS analysis, the fragmentation pattern in the mass spectrum would be critical for structural confirmation. For N,N'-substituted ureas, a characteristic fragmentation involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov For this compound, key fragmentation pathways would likely include:

Cleavage to form an isopropyl isocyanate radical and a protonated 4-amino-cyclohexylamine ion.

Fragmentation of the cyclohexyl ring.

Loss of the isopropyl group.

The retention time and mass spectrum of the derivatized product would be monitored over the course of a synthesis to determine the consumption of reactants and the formation of the product.

Table 1: Predicted GC-MS Fragmentation Data for this compound (Note: Data is predictive and based on fragmentation patterns of analogous structures)

| Predicted Fragment Ion | Corresponding m/z Value | Plausible Neutral Loss |

|---|---|---|

| [M - CH(CH₃)₂]⁺ | Variable | Isopropyl radical |

| [H₂N-C₆H₁₀-NH₃]⁺ | Variable | Isopropyl isocyanate |

| [C₃H₇NCO]⁺ | Variable | 4-Amino-cyclohexylamine |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. Based on data from analogous urea compounds, the following peaks are expected. researchgate.net

The N-H stretching vibrations of the urea and the primary amine would appear as distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the urea carbonyl group, often referred to as the "Amide I" band, is a strong and prominent peak typically found between 1630 and 1680 cm⁻¹. researchgate.net The N-H bending vibration ("Amide II" band) is expected around 1550-1640 cm⁻¹. Furthermore, C-N stretching vibrations would be observed in the 1400-1460 cm⁻¹ region. researchgate.net The presence of the cyclohexyl and isopropyl groups would be confirmed by C-H stretching and bending vibrations in the fingerprint region.

Table 2: Characteristic FTIR Absorption Bands for this compound (Note: Wavenumbers are approximate and based on analogous compounds)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (NH₂) and Urea (N-H) | 3300 - 3500 | Medium-Strong |

| C-H Stretch | Alkyl (Cyclohexyl, Isopropyl) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Urea | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Urea | 1550 - 1640 | Medium |

| C-N Stretch | Urea and Amine | 1400 - 1460 | Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For N,N'-disubstituted ureas, the crystal structure is heavily influenced by hydrogen bonding. nih.gov

In the solid state, this compound molecules would be expected to form extensive hydrogen-bonding networks. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. It is common for N,N'-dicyclohexylurea and its derivatives to form centrosymmetric dimers via a pair of N-H···O hydrogen bonds. nih.govnih.gov These dimers can then be further interconnected into larger supramolecular chains or sheets. The primary amino group on the cyclohexyl ring would also participate in hydrogen bonding, further stabilizing the crystal lattice. The cyclohexyl rings would likely adopt a stable chair conformation. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound (Note: Data is illustrative and based on typical values for related organic compounds)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds |

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of urea derivatives. newpaltz.k12.ny.us

For the purification and analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.comgoogle.com This typically involves a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. newpaltz.k12.ny.usgoogle.com A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape, would be effective for separating the target compound from starting materials and byproducts. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the urea chromophore absorbs at low wavelengths (around 200-215 nm). google.comsielc.com The purity of the compound is determined by the relative area of its peak in the chromatogram.

Table 4: Representative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) google.com |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient, e.g., 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm google.com |

| Column Temperature | Ambient or 30°C |

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific QM studies on 1-(4-Amino-cyclohexyl)-3-isopropyl-urea have been identified.

Density Functional Theory (DFT) Studies of Molecular and Electronic Properties

There are no published Density Functional Theory (DFT) studies that specifically detail the molecular and electronic properties of this compound. Such studies would typically provide insights into the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, which are crucial for predicting its stability and reactivity.

Ab Initio Methods for Energetic and Spectroscopic Predictions

No research employing ab initio methods to predict the energetic and spectroscopic characteristics of this compound could be located. These high-level computational methods are used to accurately calculate properties like total energy, heat of formation, and vibrational frequencies, which are essential for characterizing a novel compound.

Characterization of Molecular Reactivity and Bonding Features

In the absence of dedicated quantum mechanical studies, the specific molecular reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) and a detailed analysis of the bonding features for this compound are not available in the scientific literature.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

Molecular dynamics simulations offer a way to study the movement and conformational changes of molecules over time. While MD simulations have been performed on simpler urea (B33335) systems to understand phenomena like hydrotropic solubilization and interactions with water, this level of analysis has not been extended to this compound. nih.govresearchgate.net

Analysis of Dynamic Behavior of Urea Systems

General studies on urea and its simpler derivatives show that they can undergo significant molecular aggregation in aqueous solutions. nih.gov These simulations analyze structural, dynamic, and energetic changes to understand their behavior. nih.gov However, the specific dynamic behavior of the more complex this compound in any solvent system has not been documented.

Exploration of Preferred Conformations and Flexibility

There is no available research on the conformational landscape or molecular flexibility of this compound. Exploring these aspects through MD simulations would be necessary to understand how the molecule might interact with biological targets or other molecules, which is determined by its accessible shapes and structural pliancy.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This technique is crucial for understanding the structural basis of inhibition and for identifying key interactions that stabilize the ligand-receptor complex.

For "this compound," a molecular docking study would likely reveal that the urea functional group plays a central role in its binding to a target protein. The urea moiety is a well-established pharmacophore capable of forming multiple hydrogen bonds, which are critical for molecular recognition and biological activity. It is anticipated that the two NH groups of the urea would act as hydrogen bond donors, while the carbonyl oxygen would serve as a hydrogen bond acceptor.

In a hypothetical docking scenario into a generic kinase active site, for instance, the urea core of "this compound" would likely orient itself to form hydrogen bonds with the hinge region of the kinase, a common binding motif for urea-based inhibitors. The cyclohexyl group, being a bulky and lipophilic moiety, would likely occupy a hydrophobic pocket within the active site. The aminocyclohexyl group could provide an additional point of interaction, potentially forming a salt bridge or a hydrogen bond with an acidic residue. The isopropyl group would likely be positioned in another hydrophobic sub-pocket.

The binding energy, a measure of the stability of the ligand-receptor complex, would be influenced by the sum of these interactions. A lower binding energy indicates a more stable complex. For related benzimidazole (B57391) urea derivatives, binding energies with enzymes such as α-amylase and α-glucosidase have been reported to be favorable, suggesting that "this compound" would also exhibit strong binding to its putative target. mdpi.com

Table 1: Predicted Binding Interactions and Energies for this compound in a Hypothetical Kinase Active Site

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residues in Target | Estimated Contribution to Binding Energy |

| Urea NH groups | Hydrogen Bond Donor | Hinge Region Residues (e.g., Asp, Glu) | Favorable |

| Urea Carbonyl Oxygen | Hydrogen Bond Acceptor | Hinge Region Residues (e.g., Ser, Thr) | Favorable |

| Cyclohexyl Ring | Hydrophobic Interaction | Hydrophobic Pocket (e.g., Leu, Val, Ile) | Favorable |

| Amino Group on Cyclohexyl | Hydrogen Bond/Salt Bridge | Acidic Residues (e.g., Asp, Glu) | Favorable |

| Isopropyl Group | Hydrophobic Interaction | Hydrophobic Sub-pocket (e.g., Ala, Val) | Favorable |

This table is illustrative and based on general principles of molecular docking of urea derivatives.

The hydrogen bonding network established by the urea core is fundamental to the affinity and specificity of urea-based inhibitors. In the case of "this compound," the two NH groups and the carbonyl oxygen can form a bidentate hydrogen bond with a single amino acid residue or bridge two different residues in the active site. nih.gov This ability to form robust hydrogen bonds is a key determinant of the compound's inhibitory potential.

Molecular docking studies on related cyclohexylurea (B1359919) derivatives have shown that specific residues in the active site are crucial for binding. mdpi.com For example, acidic residues like aspartate and glutamate (B1630785) are often involved in hydrogen bonding with the urea NH groups, while residues with backbone carbonyls or hydroxyl side chains, such as serine and threonine, can interact with the urea carbonyl. The precise nature of these interactions would depend on the specific topology of the target's active site. The aminocyclohexyl group could further enhance binding by interacting with negatively charged residues, thereby anchoring the ligand more firmly in the active site.

In Vitro and Mechanistic Biological Studies of Urea Analogues

Enzyme Inhibition and Molecular Mechanism of Action

There is no specific information available in the scientific literature regarding the enzyme inhibitory activity or the molecular mechanism of action of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea. While urea-based compounds are widely investigated as enzyme inhibitors, the unique combination of a 4-amino-cyclohexyl group and an isopropyl group on the urea (B33335) scaffold has not been specifically detailed in published research.

Soluble Epoxide Hydrolase (sEH) Inhibition by Disubstituted Ureas

While 1,3-disubstituted ureas are recognized as a significant class of potent soluble epoxide hydrolase (sEH) inhibitors, no studies were found that specifically evaluate the inhibitory potential of this compound against sEH. The central urea pharmacophore is known to interact with the catalytic pocket of sEH, but the influence of the 4-amino-cyclohexyl and isopropyl substituents on this interaction has not been documented.

InhA Enzyme Inhibition in Antimycobacterial Research

There are no published studies investigating this compound as an inhibitor of the InhA enzyme in the context of antimycobacterial research.

Cyclooxygenase (COX) Enzyme Modulatory Research

No research is available on the modulatory effects of this compound on cyclooxygenase (COX) enzymes.

Glutathione S-Transferase (GST) Inhibition Studies

The inhibitory activity of this compound against Glutathione S-Transferase (GST) has not been reported in the scientific literature.

Receptor Interaction and Modulatory Research

There is no published research detailing the interaction of this compound with the specified receptors.

Investigation of Formyl Peptide Receptor 2 (FPR2) Agonism

No studies were found that investigated the potential agonistic activity of this compound at the Formyl Peptide Receptor 2 (FPR2). While research exists on other urea-containing molecules as FPR2 modulators, this specific compound has not been a subject of such investigations in the available literature.

Opioid Receptor Ligand Research (ORL-1, mu, delta, kappa)

No data is available regarding the binding affinity or functional activity of this compound at the opioid receptor subtypes ORL-1, mu, delta, or kappa.

Antiproliferative and Antimicrobial Research in Cellular Models

No studies have been published that assess the efficacy of this compound as an antiproliferative or antimicrobial agent in cellular models.

In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

There is no available data from in vitro assays testing the antimicrobial activity of this compound against any strains of bacteria or fungi.

Antiproliferative Effects in Cancer Cell Lines for Research Purposes

The potential antiproliferative effects of this compound on cancer cell lines have not been investigated in any published research. While various urea derivatives have been explored for their anticancer properties, this specific compound has not been part of those studies.

Due to the complete absence of research data for this compound in the specified areas, no data tables can be generated.

Other Biological Activities in Research Contexts

Beyond the primary therapeutic targets, the unique structural components of urea analogues often lead to their investigation in a variety of other biological and industrial research areas.

Currently, there are no specific research articles or data available that have investigated the antiglycation properties of this compound. The field of antiglycation research is active, with many compounds being screened for their ability to inhibit the formation of advanced glycation end-products (AGEs), but this particular urea derivative has not been a subject of such published studies.

While direct studies on this compound are not prevalent, the corrosion inhibition properties of structurally related organic compounds, particularly urea and its derivatives, have been a subject of significant research. These compounds are effective in preventing the corrosion of metals, such as mild steel, in acidic environments. icrc.ac.irresearchgate.net The mechanism of action is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. icrc.ac.irresearchgate.net

The adsorption process can involve both physisorption, which is a result of electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of a coordinate-type bond between the metal and the inhibitor. The presence of heteroatoms like nitrogen and oxygen in the urea structure plays a crucial role in this process, as they can donate lone-pair electrons to the vacant d-orbitals of the metal. jetir.orgmdpi.comresearchgate.net

The structural features of this compound, namely the amino group (-NH2), the urea backbone, and the cyclohexyl and isopropyl groups, are all expected to contribute to its potential corrosion inhibition activity. The amino group and the oxygen and nitrogen atoms in the urea moiety are key functional centers for adsorption onto the metal surface. The cyclohexyl group, being a bulky substituent, can enhance the surface coverage of the inhibitor on the metal, thereby providing a more effective barrier against corrosive agents. sphinxsai.comresearchgate.net

Research on similar compounds has shown that the inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. icrc.ac.ir The table below summarizes the inhibition efficiencies of some urea and thiourea (B124793) derivatives in acidic media, providing a comparative context for the potential efficacy of this compound.

| Compound | Metal | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | 0.5 mM | 303 | 95 | icrc.ac.ir |

| Urea | Mild Steel | Water from 2204-tank | 1.5 g/L | Not Specified | 99.46 | researchgate.net |

| Urea-Zn2+ system | Carbon Steel | Sea Water | 250 ppm Urea + 50 ppm Zn2+ | Not Specified | 94 | idc-online.com |

Chemical Biology and Advanced Materials Research with Urea Scaffolds

Urea-Based Foldamers: Design, Folding, and Functionality

There is no available research on the use of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea in the design of urea-based foldamers. Foldamers are synthetic oligomers that mimic the structure of natural biopolymers like proteins and nucleic acids, and ureas are a key building block in this field.

The self-assembly and supramolecular chemistry of oligoureas are active areas of research, but studies specifically involving this compound as a monomeric unit are not present in the current body of scientific literature.

While urea (B33335) derivatives are utilized in enantioselective catalysis, often as organocatalysts, there are no documented applications of this compound for this purpose.

Scaffold Design and Chemical Space Exploration for Research Probes

The design of novel chemical scaffolds is crucial for the development of new research probes and therapeutic agents. The exploration of chemical space allows chemists to identify molecules with desired properties.

No research has been found that details the use of this compound in the development of novel chemical scaffolds like pyridazinones or pyrimidines.

While the cyclohexyl ring is a common feature in many chemical scaffolds due to its conformational properties, the specific compound this compound has not been highlighted in studies exploring this ring system.

Silicone-Urea Copolymers and Segmented Polyureas in Material Science Research

Silicone-urea copolymers and segmented polyureas are important materials with applications ranging from biomedical devices to elastomers. The incorporation of this compound into such polymers has not been reported in the available literature.

Future Directions and Emerging Research Avenues for 1 4 Amino Cyclohexyl 3 Isopropyl Urea and Urea Chemistry

Advancements in Stereoselective Synthesis and Green Chemistry Methodologies

The synthesis of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea presents challenges and opportunities related to both stereocontrol and environmental impact. The 1,4-disubstituted cyclohexane (B81311) ring can exist as cis and trans isomers, each conferring a distinct three-dimensional geometry that can profoundly affect biological activity. Future research will prioritize synthetic routes that precisely control this stereochemistry.

Stereoselective Synthesis: The synthesis of the precursor, 1,4-diaminocyclohexane, often results in a mixture of isomers that require separation. chemicalbook.com Advanced catalytic methods, including asymmetric hydrogenation using chiral manganese or rhodium catalysts, offer a promising path to directly synthesize specific stereoisomers of diaminocyclohexane derivatives. nih.gov Such methods, applied to precursors of this compound, would enable the selective production of the trans or cis isomer, allowing for a more precise investigation of structure-activity relationships (SAR).

Green Chemistry: Traditional urea (B33335) synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.govrsc.org Modern, sustainable approaches are emerging as critical alternatives. These "green" methodologies aim to reduce waste, energy consumption, and the use of toxic substances. Electrocatalytic and photocatalytic methods that utilize abundant feedstocks like carbon dioxide (CO₂) and various nitrogen sources (such as nitrate (B79036) or nitrogen gas) under ambient conditions are at the forefront of this shift. acs.orgspringernature.comresearchgate.net These processes bypass the energy-intensive Haber-Bosch process typically required for ammonia (B1221849) production. acs.orgspringernature.com Adapting these technologies for the synthesis of complex ureas could revolutionize their production, making it more sustainable and cost-effective. kapsom.com

| Synthetic Aspect | Traditional Method | Future Green/Stereoselective Approach | Potential Benefits |

| Urea Formation | Reaction of an amine with phosgene-derived isocyanates. asianpubs.org | Direct electrocatalytic coupling of CO₂ and an amine precursor. acs.orgspringernature.com | Avoids highly toxic reagents; utilizes a greenhouse gas as a feedstock. |

| Stereocontrol | Hydrogenation of aromatic precursors followed by isomeric separation. chemicalbook.com | Asymmetric catalytic hydrogenation to yield specific cis or trans isomers. nih.gov | Eliminates separation steps; allows for targeted synthesis of active stereoisomers. |

| Solvent Use | Often requires volatile organic compounds (VOCs). | Catalyst-free synthesis in water or solvent-free conditions. rsc.orgresearchgate.net | Reduces environmental impact and simplifies product isolation. |

| Energy Input | Multi-step processes often requiring high temperatures and pressures. acs.org | Ambient temperature and pressure electrochemical synthesis. acs.org | Significant reduction in energy consumption and carbon footprint. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical and pharmaceutical research. nih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic reactions, and design novel compounds with desired characteristics, significantly accelerating the discovery pipeline. cam.ac.uk

For a scaffold like this compound, AI and ML can be applied in several key areas:

De Novo Design: Generative AI models can use the core structure of this compound as a starting point to design vast virtual libraries of new derivatives. youtube.com By training these models on known bioactive molecules, they can propose novel structures with a high probability of interacting with specific biological targets. nih.gov

Property Prediction: ML algorithms can be trained to predict the physicochemical properties (e.g., solubility, permeability) and biological activities (e.g., target binding affinity, toxicity) of these virtual derivatives. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources.

Reaction Optimization: AI-driven platforms can optimize reaction conditions for both the synthesis of the parent compound and its analogs. specialchem.com By analyzing data from automated experiments in real-time, these systems can identify the optimal catalysts, solvents, and temperatures to maximize yield and purity. cam.ac.uk

| Application Area | AI/ML Tool or Technique | Objective for this compound | Expected Outcome |

| Lead Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel analogs with improved target affinity. youtube.com | A virtual library of synthetically accessible compounds with high predicted activity. |

| Candidate Prioritization | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) | Predict binding affinity, selectivity, and potential toxicity of new analogs. nih.gov | A ranked list of candidates for synthesis, minimizing experimental failures. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and green synthetic routes to target analogs. | Optimized, sustainable, and cost-effective chemical production plans. |

| Process Optimization | Bayesian Optimization, Reinforcement Learning | Fine-tune reaction parameters (temperature, concentration) for maximum yield. specialchem.com | A robust and scalable synthesis protocol with minimal waste. |

Development of Chemical Tools and Probes for Fundamental Biological Studies

Beyond direct therapeutic applications, small molecules like this compound can be developed into sophisticated chemical tools to investigate fundamental biological processes. A chemical probe is a molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function within a complex cellular environment.

The structure of this compound is well-suited for conversion into a chemical probe. The primary amino group provides a convenient chemical handle for attaching various functional tags without significantly altering the core scaffold responsible for target binding. Future research could focus on creating a suite of probes based on this molecule.

| Probe Type | Modification to Parent Compound | Mechanism of Action | Application in Biological Studies |

| Fluorescent Probe | Conjugation of the primary amine to a fluorophore (e.g., fluorescein, rhodamine). | The probe binds to its cellular target, allowing localization and tracking via fluorescence microscopy. | Visualizing the subcellular location of the target protein in real-time. |

| Affinity-Based Probe | Attachment of a biotin (B1667282) tag to the primary amine. | The probe is introduced to a cell lysate, binds its target, and the complex is "pulled down" using streptavidin beads. | Identifying the unknown protein binding partners of the compound. |

| Photo-Affinity Label | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Upon UV irradiation, the probe permanently crosslinks to its binding partner. | Covalently labeling the target protein for definitive identification by mass spectrometry. |

| Linker for PROTAC | Functionalization to serve as a ligand for an E3 ubiquitin ligase. | Creates a bifunctional molecule (PROTAC) that brings the target protein to the cellular degradation machinery. | Inducing the targeted degradation of a specific protein to study the functional consequences. |

Q & A

Q. What experimental design strategies are optimal for synthesizing 1-(4-Amino-cyclohexyl)-3-isopropyl-urea with high purity?

Methodological Answer: Employ factorial design (e.g., full or fractional factorial) to systematically optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity. For instance, a central composite design (CCD) can refine optimal conditions while minimizing experimental runs . Validate purity via HPLC coupled with mass spectrometry (MS) to confirm molecular integrity and detect side products .

Q. How can researchers structurally characterize this compound and differentiate it from analogous urea derivatives?

Methodological Answer: Use a combination of -NMR, -NMR, and 2D-COSY to resolve stereochemical ambiguities, particularly for the cyclohexyl and isopropyl groups. Infrared (IR) spectroscopy can confirm urea C=O and N-H stretches (~1640–1680 cm). Cross-validate with high-resolution mass spectrometry (HRMS) to ensure molecular formula accuracy. Comparative analysis with structurally similar compounds (e.g., 1-cyclohexyl-3-methylurea derivatives) can highlight regiochemical differences .

Advanced Research Questions

Q. How can computational modeling improve the prediction of reaction pathways for synthesizing this compound?

Methodological Answer: Apply density functional theory (DFT) to model intermediates and transition states, focusing on urea bond formation and cyclohexylamine activation. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate energy barriers. Tools like Gaussian or ORCA can simulate reaction trajectories, while machine learning algorithms (e.g., neural networks) trained on existing urea synthesis data can predict optimal conditions .

Q. What methodologies resolve contradictory data in kinetic studies of this compound degradation under varying pH conditions?

Methodological Answer: Use a mixed-methods approach:

- Conduct pH-dependent stability assays with UV-Vis spectroscopy to monitor degradation rates.

- Apply multivariate regression to reconcile discrepancies caused by protonation states of the amino group.

- Validate via -NMR tracking of hydrolytic byproducts (e.g., cyclohexylamine). Sensitivity analysis (Monte Carlo simulations) can quantify uncertainty in rate constants .

Q. How can researchers investigate the compound’s role in supramolecular assembly or enzyme inhibition mechanisms?

Methodological Answer:

- Supramolecular Studies : Employ X-ray crystallography or dynamic light scattering (DLS) to analyze hydrogen-bonding networks. Compare with urea derivatives lacking the isopropyl group to assess steric effects.

- Enzyme Inhibition : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking (AutoDock Vina) to identify interaction hotspots. Cross-reference findings with databases like ChEMBL for structural-activity relationships .

Q. What advanced purification techniques mitigate challenges in isolating this compound from complex reaction mixtures?

Methodological Answer: Combine orthogonal methods:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to exploit solubility differences.

- Membrane Separation : Apply nanofiltration to remove low-MW impurities. Design of experiments (DoE) can optimize solvent ratios and temperature profiles .

Methodological Frameworks for Contradictory Data

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Perform Hansen solubility parameter (HSP) analysis to quantify dispersive, polar, and hydrogen-bonding contributions.

- Validate with cloud-point titration in solvent blends (e.g., DMSO/hexane).

- Use molecular dynamics (MD) simulations to model solvation shells and predict solubility trends. Cross-check with experimental solubility databases like PubChem or Reaxys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.